molecular formula C16H15N3O4 B5408885 N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide

Numéro de catalogue: B5408885
Poids moléculaire: 313.31 g/mol
Clé InChI: RPPQKSCKNFICAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide, also known as BDP-1, is a small molecule inhibitor that has been studied extensively for its potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well characterized.

Mécanisme D'action

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide works by inhibiting the activity of a specific protein called AKT, which is involved in cell survival and proliferation. By inhibiting AKT, this compound induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit AKT, this compound has been shown to inhibit the activity of other proteins involved in cancer cell survival and proliferation, such as mTOR and ERK. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide is its specificity for cancer cells, meaning that it does not affect normal, healthy cells. This makes it a promising candidate for cancer treatment, as it has the potential to be less toxic than traditional chemotherapy drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide. One potential avenue of investigation is the development of more soluble forms of the compound, which would make it easier to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in cancer patients. Finally, there is potential for the development of this compound analogs with improved potency and selectivity for cancer cells.

Méthodes De Synthèse

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole-5-carboxylic acid with various reagents to create the desired intermediate compounds. These intermediates are then reacted with N-(3-aminophenyl)acetamide to form the final product.

Applications De Recherche Scientifique

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide has been studied extensively for its potential in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10(20)17-11-3-2-4-12(7-11)18-16(21)19-13-5-6-14-15(8-13)23-9-22-14/h2-8H,9H2,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPQKSCKNFICAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.